5-Chloro-1-phenylpentan-1-one

Description

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-1-phenylpentan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClO/c12-9-5-4-8-11(13)10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTQNQSPMTCJERU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CCCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90240973 | |

| Record name | 5-Chloro-1-phenylpentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90240973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

942-93-8 | |

| Record name | 5-Chloro-1-phenyl-1-pentanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=942-93-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-1-phenylpentan-1-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000942938 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Chloro-1-phenylpentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90240973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-chloro-1-phenylpentan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.177 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-Chloro-1-phenylpentan-1-one chemical properties

An In-Depth Technical Guide to 5-Chloro-1-phenylpentan-1-one: Properties, Synthesis, and Applications

Introduction

5-Chloro-1-phenylpentan-1-one, also known under synonyms such as 5-Chlorovalerophenone, is a bifunctional organic compound of significant interest to the chemical and pharmaceutical industries.[1] Its structure, featuring a terminal alkyl chloride and an aromatic ketone, makes it a versatile synthetic building block and a valuable intermediate in the preparation of more complex molecules.[1][2] This guide provides a comprehensive technical overview of its chemical and physical properties, established synthetic and purification protocols, key reactive characteristics, and critical safety information tailored for researchers and drug development professionals.

The molecule serves as a linchpin in the synthesis of various bioactive compounds, including selective cyclooxygenase-2 (COX-2) inhibitors and selective estrogen receptor modulators (SERMs), highlighting its relevance in medicinal chemistry.[3] The insights provided herein are intended to equip scientists with the necessary data to effectively utilize this reagent in their research and development endeavors.

Chemical Identity and Physicochemical Properties

Nomenclature and Identifiers

Correctly identifying a chemical reagent is critical for experimental reproducibility and safety. 5-Chloro-1-phenylpentan-1-one is cataloged under several identifiers across major chemical databases.

| Identifier | Value | Source |

| CAS Number | 942-93-8 | [1][4][5] |

| IUPAC Name | 5-chloro-1-phenylpentan-1-one | [4][5] |

| Molecular Formula | C₁₁H₁₃ClO | [4][5][6] |

| Molecular Weight | 196.67 g/mol | [4][6] |

| InChIKey | HTQNQSPMTCJERU-UHFFFAOYSA-N | [4] |

| SMILES | C1=CC=C(C=C1)C(=O)CCCCCl | [4][6] |

| Synonyms | 5-Chlorovalerophenone, 4-Chlorobutyl phenyl ketone | [1] |

Core Molecular Structure and Crystallography

The molecular architecture consists of a phenyl group attached to a five-carbon aliphatic chain, with a ketone at the C1 position and a chlorine atom at the C5 position. This bifunctional nature is the source of its synthetic utility.

Crystal structure analysis reveals that the molecular skeleton is slightly curved.[4] In the solid state, molecules are linked by weak C—H⋯O hydrogen bonds, forming chains that are further organized into layers by weak C—H⋯π interactions.[4]

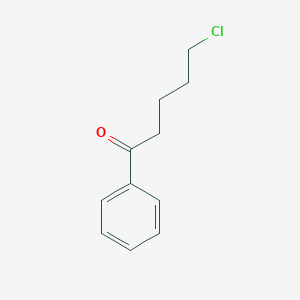

Caption: 2D Structure of 5-Chloro-1-phenylpentan-1-one.

Physicochemical Properties

The physical properties of the compound are essential for planning experiments, particularly for determining appropriate solvents and reaction temperatures.

| Property | Value | Source |

| Appearance | Solid. Described as a yellow solid or colorless to light yellow liquid. | [1][5] |

| Purity | Commercially available at ≥98% purity. | [5] |

| Storage | Recommended storage at 0-8 °C or sealed at -20 °C for long-term stability. | [1][5] |

| Solubility | Soluble in common organic solvents like ether and chloroform. | [2] |

Note: Experimental boiling and melting point data are not consistently reported in the surveyed literature.

Predicted and Comparative Spectroscopic Profile

While dedicated experimental spectra for 5-Chloro-1-phenylpentan-1-one are not widely published, a robust spectroscopic profile can be predicted based on its known structure and by comparison with analogous compounds. This predictive analysis is fundamental for reaction monitoring and structural confirmation.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The expected ¹H NMR spectrum in CDCl₃ would exhibit distinct signals corresponding to the aromatic and aliphatic protons.

-

Aromatic Protons: Signals for the monosubstituted benzene ring would appear in the range of δ 7.4-8.0 ppm . The two protons ortho to the carbonyl group are expected to be the most downfield (near δ 7.9-8.0 ppm) due to the deshielding effect of the ketone. The meta and para protons would appear further upfield (δ 7.4-7.6 ppm).

-

Aliphatic Protons:

-

-CH₂- (adjacent to C=O): A triplet around δ 3.0-3.2 ppm .

-

-CH₂- (adjacent to Cl): A triplet around δ 3.5-3.7 ppm . The electronegative chlorine atom causes a significant downfield shift.

-

Internal -CH₂- groups: Two multiplets expected in the range of δ 1.8-2.2 ppm .

-

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The predicted ¹³C NMR spectrum provides a map of the carbon skeleton.

-

Carbonyl Carbon: A prominent signal in the highly downfield region, expected around δ 198-200 ppm .

-

Aromatic Carbons: Four signals are expected between δ 128-137 ppm . The ipso-carbon (attached to the carbonyl) would be the most downfield in this region.

-

Aliphatic Carbons:

-

-CH₂- (adjacent to C=O): Approximately δ 38-40 ppm .

-

-CH₂- (adjacent to Cl): Approximately δ 44-46 ppm .

-

Internal -CH₂- carbons: Signals expected around δ 22-30 ppm .

-

Infrared (IR) Spectroscopy

The IR spectrum is used to identify key functional groups. By comparison with valerophenone (1-phenyl-1-pentanone), the following peaks are predicted.[7]

-

C=O Stretch (Ketone): A strong, sharp absorption band around 1685 cm⁻¹ . Conjugation with the phenyl ring lowers the frequency from a typical aliphatic ketone (~1715 cm⁻¹).

-

C-H Stretch (Aromatic): Signals just above 3000 cm⁻¹ (typically 3050-3080 cm⁻¹ ).

-

C-H Stretch (Aliphatic): Signals just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹ ).

-

C=C Stretch (Aromatic): Overtone bands in the 1600-1450 cm⁻¹ region.

-

C-Cl Stretch: A signal in the fingerprint region, typically around 650-750 cm⁻¹ .

Mass Spectrometry (MS)

In electron ionization mass spectrometry (EI-MS), the molecular ion peak [M]⁺ would be observed at m/z 196, with a characteristic [M+2]⁺ peak at m/z 198 in an approximate 3:1 ratio, confirming the presence of a single chlorine atom. Key fragmentation patterns would include:

-

Acylium Ion: A prominent peak at m/z 105 due to the cleavage of the bond between the carbonyl carbon and the alkyl chain, forming [C₆H₅CO]⁺.

-

Phenyl Cation: A peak at m/z 77 from the loss of CO from the acylium ion.

-

Loss of HCl: A potential [M-36]⁺ peak.

Synthesis and Purification

The most reliable and frequently cited method for preparing 5-Chloro-1-phenylpentan-1-one is the Friedel-Crafts acylation of benzene.[8][9][10]

Recommended Synthetic Protocol: Friedel-Crafts Acylation

This protocol is based on the established reaction of 5-chlorovaleryl chloride with benzene using an aluminum chloride catalyst.[9]

Materials:

-

Benzene (anhydrous)

-

5-Chlorovaleryl chloride

-

Aluminum chloride (AlCl₃, anhydrous)

-

Dichloromethane (DCM, anhydrous, as solvent)

-

Hydrochloric acid (HCl, dilute aqueous solution)

-

Sodium sulfate (Na₂SO₄, anhydrous)

-

Standard glassware for inert atmosphere reactions

Procedure:

-

Catalyst Suspension: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, suspend anhydrous aluminum chloride in anhydrous DCM under a nitrogen atmosphere. Cool the mixture to 0 °C in an ice bath.

-

Acyl Chloride Addition: Add 5-chlorovaleryl chloride dropwise to the stirred suspension.

-

Benzene Addition: Add benzene dropwise to the reaction mixture, maintaining the temperature at 0-5 °C. Causality Note: Maintaining a low temperature is crucial to prevent side reactions and polymerization.

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

-

Quenching: Carefully and slowly pour the reaction mixture over crushed ice containing concentrated HCl. This step hydrolyzes the aluminum chloride complex, neutralizes the catalyst, and separates the product into the organic layer.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer two more times with DCM.

-

Washing: Combine the organic layers and wash sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

Reaction Mechanism

The Friedel-Crafts acylation proceeds via a well-established electrophilic aromatic substitution mechanism.[8][10]

Caption: Mechanism of Friedel-Crafts Acylation.

Purification Protocol: High-Performance Liquid Chromatography (HPLC)

For high-purity material required in drug development, purification by semi-preparative HPLC is effective.[9]

-

System: ProStar HPLC system (or equivalent)

-

Column: Microsorb 60, C18 reverse-phase column

-

Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA). The TFA aids in protonating any basic sites and improves peak shape.

-

Detection: UV detector at 254 nm.

-

Outcome: This method yields the product as a solid after solvent evaporation, often with purity exceeding 98%.[9]

Chemical Reactivity and Synthetic Applications

The dual functionality of 5-Chloro-1-phenylpentan-1-one makes it a powerful intermediate. The ketone can undergo reduction or reactions at the alpha-carbon, while the alkyl chloride is an excellent electrophile for nucleophilic substitution.

Role in the Synthesis of Bioactive Molecules

This compound is a documented precursor for pharmacologically relevant scaffolds.[9]

-

Selective Estrogen Receptor Modulators (SERMs): The alkyl chloride allows for coupling with phenolic nucleophiles, a key step in building the ether linkages common in many SERM structures like Raloxifene analogues.[3]

-

COX-2 Inhibitors: It serves as a coupling component for synthesizing acyclic triaryl olefins, a class of molecules investigated as selective COX-2 inhibitors.

-

Heterocyclic Chemistry: It is a starting material for ω-phenylalkylpyrimidines and purines, which are core structures in numerous therapeutic agents.

Caption: Key Reaction Pathways for 5-Chloro-1-phenylpentan-1-one.

Safety, Handling, and Storage

Proper handling of 5-Chloro-1-phenylpentan-1-one is essential due to its hazardous properties.

Hazard Identification

The compound is classified as hazardous under OSHA guidelines.[10]

| Hazard Class | Category | Statement | GHS Pictogram | Source |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | GHS07 (Exclamation Mark) | [10] |

| Serious Eye Damage/Irritation | 2 | H319: Causes serious eye irritation | GHS07 (Exclamation Mark) | [10] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation | GHS07 (Exclamation Mark) | [10] |

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Use in a well-ventilated area, preferably in a chemical fume hood. Ensure eyewash stations and safety showers are readily accessible.

-

Personal Protective Equipment:

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear nitrile or other chemically resistant gloves. A lab coat is mandatory.

-

Respiratory Protection: If dust or aerosols are generated, use a NIOSH-approved respirator.

-

-

General Hygiene: Wash hands thoroughly after handling. Avoid breathing dust, fumes, or vapors.

Storage and Stability

-

Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place (0-8 °C recommended).[5]

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, strong bases, and strong reducing agents.

-

Stability: The compound is stable under recommended storage conditions.

Conclusion

5-Chloro-1-phenylpentan-1-one is a strategically important chemical intermediate with well-defined properties and reactivity. Its value lies in the orthogonal reactivity of its ketone and alkyl chloride moieties, which allows for sequential and controlled synthetic transformations. A thorough understanding of its synthesis via Friedel-Crafts acylation, its predicted spectroscopic characteristics for analytical purposes, and strict adherence to safety protocols are paramount for its successful application in the synthesis of high-value compounds, particularly within the pharmaceutical landscape.

References

-

(ChemicalBook)

-

(Khan Academy)

-

(BYJU'S)

-

(PubMed)

-

(YouTube)

-

(Chemguide)

-

(Human Metabolome Database)

-

(Wikipedia)

-

(ChemSynthesis)

-

(Chemuniverse)

-

(PubChem)

-

(AChemBlock)

-

(PubMed)

-

(Human Metabolome Database)

-

(Hangzhou Huarong Pharm Co., Ltd.)

-

(CymitQuimica)

-

(NIH)

-

(Parchem)

-

(PubMed)

-

(ResearchGate)

-

(Organic Chemistry Data)

-

(Organic Chemistry Data)

-

(PubChem)

-

(ResearchGate)

-

(NIST WebBook)

-

(SpectraBase)

Sources

- 1. 5-chloro-1-phenylpentan-1-one, CasNo.942-93-8 Hangzhou Huarong Pharm Co., Ltd. China (Mainland) [huarong01.lookchem.com]

- 2. 5-chloro-1-phenylpentan-1-one | 942-93-8 [amp.chemicalbook.com]

- 3. Synthesis and pharmacology of conformationally restricted raloxifene analogues: highly potent selective estrogen receptor modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 5-Chloro-1-phenyl-1-pentanone | C11H13ClO | CID 70338 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 5-chloro-1-phenylpentan-1-one 98% | CAS: 942-93-8 | AChemBlock [achemblock.com]

- 6. parchem.com [parchem.com]

- 7. 1-Pentanone, 1-phenyl- [webbook.nist.gov]

- 8. byjus.com [byjus.com]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

A Technical Guide to 5-Chloro-1-phenylpentan-1-one (CAS 942-93-8): Synthesis, Characterization, and Applications in Drug Discovery

Abstract: This document provides a comprehensive technical overview of 5-Chloro-1-phenylpentan-1-one (CAS No. 942-93-8), a bifunctional chemical intermediate of significant interest to the pharmaceutical and fine chemical industries. We will explore its core physicochemical properties, detail its primary synthesis via Friedel-Crafts acylation with mechanistic insights, and present a robust experimental protocol. Furthermore, this guide will cover the analytical characterization, synthetic utility, and potential process-related impurities of the compound. The role of 5-Chloro-1-phenylpentan-1-one as a versatile building block is highlighted by its application in the synthesis of advanced intermediates for potential therapeutics, including selective cyclooxygenase-2 (COX-2) inhibitors and selective estrogen receptor modulators (SERMs)[1].

Core Compound Properties

5-Chloro-1-phenylpentan-1-one, also known by synonyms such as 5-chlorovalerophenone and 4-chlorobutyl phenyl ketone, is a ketone derivative featuring a terminal alkyl chloride.[2][3] This dual functionality makes it a valuable precursor in multi-step organic syntheses.

| Property | Value | Source(s) |

| CAS Number | 942-93-8 | [2][4][5] |

| Molecular Formula | C₁₁H₁₃ClO | [2][4][6] |

| Molecular Weight | 196.67 g/mol | [2][5][6] |

| IUPAC Name | 5-chloro-1-phenylpentan-1-one | [2] |

| Appearance | Colorless to light yellow liquid or yellow solid | [1][4][7] |

| Purity | Commercially available at ≥98% | [5] |

| Storage | Sealed, store at 2-8°C or -20°C for long-term stability | [4][5] |

Synthesis: The Friedel-Crafts Acylation Approach

The most direct and industrially relevant synthesis of 5-Chloro-1-phenylpentan-1-one is the Friedel-Crafts acylation of benzene with 5-chlorovaleryl chloride.[1] This reaction is a cornerstone of electrophilic aromatic substitution, enabling the formation of a carbon-carbon bond between the aromatic ring and an acyl group.[8][9]

Mechanistic Rationale

The choice of a strong Lewis acid, typically anhydrous aluminum chloride (AlCl₃), is critical. The Lewis acid coordinates to the chlorine atom of the acyl chloride, polarizing the C-Cl bond and facilitating its cleavage.[9] This generates a highly electrophilic, resonance-stabilized acylium ion.[9][10] The benzene ring, acting as a nucleophile, then attacks the acylium ion to form a resonance-stabilized carbocation intermediate (the sigma complex). Finally, deprotonation of the ring by [AlCl₄]⁻ restores aromaticity and regenerates the Lewis acid catalyst, yielding the aryl ketone product. A key advantage of acylation over alkylation is that the product ketone is less reactive than the starting material, which effectively prevents polysubstitution.[8]

Caption: Mechanism of Friedel-Crafts Acylation.

Self-Validating Experimental Protocol

This protocol is designed to be self-validating by incorporating purification and characterization steps to ensure product identity and purity.

Materials:

-

Benzene (anhydrous)

-

5-Chlorovaleryl chloride[11]

-

Anhydrous Aluminum Chloride (AlCl₃)[8]

-

Dichloromethane (DCM, anhydrous)

-

Hydrochloric acid (dilute, ~5%)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Crushed ice

Workflow:

Caption: Experimental workflow for synthesis and purification.

Step-by-Step Procedure:

-

Setup: Equip a dry, three-necked flask with a mechanical stirrer, a dropping funnel, and a nitrogen inlet. Charge the flask with anhydrous aluminum chloride (1.1 eq.) and anhydrous DCM.

-

Reagent Addition: Cool the stirred suspension to 0-5 °C using an ice bath. Add 5-chlorovaleryl chloride (1.0 eq.) dropwise, ensuring the temperature remains below 10 °C.[8] Following this, add anhydrous benzene (1.0-1.2 eq.) dropwise over 30-40 minutes.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for 2-3 hours, monitoring the reaction by TLC or GC-MS.

-

Quenching: Carefully and slowly pour the reaction mixture onto a vigorously stirred mixture of crushed ice and concentrated hydrochloric acid. This highly exothermic step decomposes the aluminum chloride complex and should be performed in a fume hood with adequate cooling.[8]

-

Workup: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with DCM. Combine the organic layers and wash sequentially with water, 5% sodium bicarbonate solution, and brine.[8]

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude material can be purified by vacuum distillation or, for higher purity, by column chromatography on silica gel or semi-preparative HPLC.[1] A reported procedure using HPLC purification yielded a yellow solid with 91.6% yield.[1]

Analytical Characterization

Confirming the structure and purity of 5-Chloro-1-phenylpentan-1-one is essential. The following table summarizes the expected spectroscopic data based on its structure and data from analogous compounds.[12][13]

| Technique | Expected Observations |

| ¹H NMR | ~7.95 ppm (d, 2H): Aromatic protons ortho to carbonyl. ~7.50 ppm (m, 3H): Aromatic protons meta and para to carbonyl. ~3.55 ppm (t, 2H): Methylene protons adjacent to chlorine (-CH₂Cl). ~2.98 ppm (t, 2H): Methylene protons adjacent to carbonyl (-COCH₂-). ~1.85 ppm (m, 4H): Central methylene protons (-CH₂CH₂-). |

| ¹³C NMR | ~199.5 ppm: Carbonyl carbon (C=O). ~137.0 ppm: Aromatic quaternary carbon. ~133.0 ppm: Aromatic C-H para to carbonyl. ~128.5 ppm: Aromatic C-H ortho/meta to carbonyl. ~44.8 ppm: Methylene carbon adjacent to chlorine (-CH₂Cl). ~38.0 ppm: Methylene carbon adjacent to carbonyl (-COCH₂-). ~28.5 ppm: Central methylene carbon. ~23.5 ppm: Central methylene carbon. |

| IR (Infrared) | ~1685 cm⁻¹: Strong C=O (aryl ketone) stretch. ~3060 cm⁻¹: Aromatic C-H stretch. ~2940 cm⁻¹: Aliphatic C-H stretch. ~750, 690 cm⁻¹: C-H out-of-plane bending for monosubstituted benzene. ~650-750 cm⁻¹: C-Cl stretch. |

| MS (Mass Spec) | m/z 196/198: Molecular ion peaks [M]⁺ and [M+2]⁺ in an approximate 3:1 ratio, characteristic of a single chlorine atom. m/z 120: [C₆H₅CO-CH₂]⁺ fragment. m/z 105: [C₆H₅CO]⁺ fragment (benzoyl cation), often the base peak. m/z 77: [C₆H₅]⁺ fragment (phenyl cation). |

Reactivity and Synthetic Utility in Drug Development

5-Chloro-1-phenylpentan-1-one is a bifunctional building block, offering two distinct points for chemical modification: the electrophilic carbon of the C-Cl bond and the carbonyl group.[7]

-

Nucleophilic Substitution: The terminal chloride is a good leaving group, readily displaced by a wide range of nucleophiles (e.g., amines, azides, cyanides, thiolates) to introduce new functionalities.

-

Carbonyl Chemistry: The ketone can be reduced to a secondary alcohol or completely deoxygenated to an alkane via Wolff-Kishner or Clemmensen reduction.[14] It can also serve as an electrophile for Grignard or organolithium reagents.

This dual reactivity has been exploited in the synthesis of complex molecules with therapeutic potential.[1][15] For example, it has been used as a key component in preparing acyclic triaryl olefins, which have been studied as selective COX-2 inhibitors and estrogen receptor modulators.[1]

Caption: Synthetic utility of 5-Chloro-1-phenylpentan-1-one.

Potential Process-Related Impurities

For drug development professionals, understanding potential impurities is critical for regulatory compliance and ensuring the safety of the final active pharmaceutical ingredient (API). Potential impurities in 5-Chloro-1-phenylpentan-1-one can originate from several sources:

-

Starting Material Impurities: The purity of the 5-chlorovaleryl chloride starting material is paramount. Impurities in this acyl chloride will lead to the formation of corresponding acylated aromatic by-products.

-

Reaction By-products: Although Friedel-Crafts acylation is generally regioselective and avoids poly-acylation, trace amounts of di-acylated products (ortho or para) could form under harsh conditions.

-

Incomplete Reaction: Unreacted benzene and 5-chlorovaleryl chloride may remain.

-

Workup-Related Impurities: Hydrolysis of the acyl chloride to 5-chlorovaleric acid can occur if moisture is not rigorously excluded before the reaction is complete.

Rigorous purification and characterization of the final product are essential to identify and quantify these potential impurities.[16][17]

Safety and Handling

5-Chloro-1-phenylpentan-1-one should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Operations should be conducted in a well-ventilated fume hood. It may cause skin and eye irritation and may be harmful if inhaled or ingested.[5] The synthesis protocol involves corrosive and hazardous reagents like AlCl₃ and DCM, which require specialized handling procedures.[8]

Conclusion

5-Chloro-1-phenylpentan-1-one (CAS 942-93-8) is a high-value synthetic intermediate whose utility is derived from its bifunctional nature. Its synthesis via Friedel-Crafts acylation is a well-established and efficient process. For researchers in drug discovery and development, this compound serves as a versatile and powerful building block for constructing complex molecular architectures, enabling the exploration of novel therapeutics. A thorough understanding of its synthesis, characterization, and reactivity is fundamental to its effective application.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 70338, 5-Chloro-1-phenyl-1-pentanone. Retrieved January 10, 2026, from [Link].

-

Bechmann, N., Kniess, T., Pietzsch, J., König, J., & Köckerling, M. (2016). 5-Chloro-1-phenylpentan-1-one. IUCrData, 1(1), x160055. [Link].

-

ChemWhat. (n.d.). 5-chloro-1-phenylpentan-1-one CAS#: 942-93-8. Retrieved January 10, 2026, from [Link].

-

Bechmann, N., Kniess, T., Pietzsch, J., König, J., & Köckerling, M. (2016). (PDF) 5-Chloro-1-phenylpentan-1-one. ResearchGate. Retrieved January 10, 2026, from [Link].

-

ChemSynthesis. (n.d.). 5-chloro-1-phenylpentan-1-one(CAS#942-93-8). Retrieved January 10, 2026, from [Link].

-

Wikipedia. (2023). Friedel–Crafts reaction. Retrieved January 10, 2026, from [Link].

-

Organic Chemistry Tutor. (n.d.). Friedel-Crafts Alkylation and Acylation Reaction. Retrieved January 10, 2026, from [Link].

-

The Organic Chemistry Tutor. (2019, January 3). Friedel-Crafts acylation [Video]. YouTube. Retrieved January 10, 2026, from [Link].

-

ResearchGate. (n.d.). A) 1 H-NMR Spectrum of compound 5', B) 1 H-NMR Spectrum of compound 5, C) D 2 O Exchange spectrum of compound 5. Retrieved January 10, 2026, from [Link].

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved January 10, 2026, from [Link].

- Suryakant Patil et al. (2015). Identification, synthesis and characterization of principal process related potential impurities in Diazepam. Journal of Chemical and Pharmaceutical Research, 7(8), 497-501.

-

ResearchGate. (2025). The Synthesis and Investigation of Impurities found in Clandestine Laboratories: Baeyer-Villiger Route Part I; Synthesis of P2P from Benzaldehyde and Methyl Ethyl Ketone. Retrieved January 10, 2026, from [Link].

Sources

- 1. journals.iucr.org [journals.iucr.org]

- 2. 5-Chloro-1-phenyl-1-pentanone | C11H13ClO | CID 70338 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemwhat.com [chemwhat.com]

- 4. 5-chloro-1-phenylpentan-1-one, CasNo.942-93-8 Hangzhou Huarong Pharm Co., Ltd. China (Mainland) [huarong01.lookchem.com]

- 5. 5-chloro-1-phenylpentan-1-one 98% | CAS: 942-93-8 | AChemBlock [achemblock.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. China 5-chloro-1-phenylpentan-1-one(CAS#942-93-8) Manufacturer and Supplier | Xinchem [xinchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Friedel–Crafts Acylation [sigmaaldrich.com]

- 10. m.youtube.com [m.youtube.com]

- 11. 5-Chlorovaleryl chloride | 1575-61-7 [chemicalbook.com]

- 12. researchgate.net [researchgate.net]

- 13. rsc.org [rsc.org]

- 14. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 15. researchgate.net [researchgate.net]

- 16. jocpr.com [jocpr.com]

- 17. researchgate.net [researchgate.net]

Molecular structure of 5-Chloro-1-phenylpentan-1-one

An In-depth Technical Guide to the Molecular Structure of 5-Chloro-1-phenylpentan-1-one

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the molecular structure of 5-Chloro-1-phenylpentan-1-one, a significant chemical intermediate. The document elucidates the compound's synthesis, detailed structural characterization through spectroscopic methods, and crystallographic analysis. It is intended for researchers, scientists, and professionals in drug development who utilize halogenated ketones as building blocks in organic synthesis. This guide synthesizes theoretical principles with established experimental data to offer a robust understanding of the compound's chemical architecture and reactivity.

Introduction: A Versatile Halogenated Ketone

5-Chloro-1-phenylpentan-1-one, also known as 5-chlorovalerophenone or 4-chlorobutyl phenyl ketone, is an organic compound with the chemical formula C₁₁H₁₃ClO.[1] It belongs to the class of aromatic ketones and contains a reactive alkyl chloride functional group. This bifunctional nature makes it a valuable precursor in the synthesis of more complex molecules.

Its strategic importance lies in its role as a starting material for various compounds with potential medical applications.[2] Notably, it serves as a key intermediate in the synthesis of acyclic triaryl olefins, which have been investigated as selective cyclooxygenase-2 (COX-2) inhibitors and selective estrogen receptor modulators (SERMs).[2] It is also used in the preparation of building blocks for ω-phenylalkylpyrimidines and purines.[2] Understanding its precise molecular structure is paramount for predicting its reactivity and designing efficient synthetic pathways.

Table 1: Compound Identification

| Property | Value | Reference |

| IUPAC Name | 5-chloro-1-phenylpentan-1-one | [1] |

| CAS Number | 942-93-8 | [1] |

| Molecular Formula | C₁₁H₁₃ClO | [1] |

| Molecular Weight | 196.67 g/mol | [1] |

| Appearance | Colorless to light yellow liquid/solid | [3] |

| Synonyms | 5-chlorovalerophenone, 4-chlorobutyl phenyl ketone | [1][4] |

Synthesis: The Friedel-Crafts Acylation Approach

The most common and efficient method for synthesizing 5-Chloro-1-phenylpentan-1-one is through the Friedel-Crafts acylation of benzene.[2][5] This electrophilic aromatic substitution reaction involves the reaction of benzene with 5-chlorovaleryl chloride in the presence of a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃).

The causality behind this choice of reaction is its high efficiency and directness in forming the carbon-carbon bond between the aromatic ring and the acyl group. The Lewis acid activates the acyl chloride, generating a highly electrophilic acylium ion, which is then attacked by the electron-rich benzene ring.

Experimental Protocol: Friedel-Crafts Acylation

-

Setup : A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser (connected to a gas outlet/scrubber for HCl gas) is charged with anhydrous aluminum chloride (AlCl₃) and an inert solvent (e.g., dichloromethane or nitrobenzene).

-

Reagent Addition : Benzene is added to the flask. The mixture is cooled in an ice bath.

-

Acylation : 5-chlorovaleryl chloride is added dropwise from the dropping funnel to the stirred suspension. The reaction is typically exothermic.

-

Reaction : After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by TLC).

-

Workup : The reaction is quenched by carefully pouring the mixture over crushed ice and concentrated HCl. This hydrolyzes the aluminum chloride complex.

-

Extraction : The organic layer is separated. The aqueous layer is extracted multiple times with an organic solvent (e.g., dichloromethane).[2]

-

Purification : The combined organic layers are washed with water, a dilute sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate (Na₂SO₄).[2] The solvent is removed under reduced pressure. The crude product can be further purified by vacuum distillation or chromatography to yield pure 5-Chloro-1-phenylpentan-1-one.[2]

Synthesis Workflow Diagram

Caption: Friedel-Crafts acylation workflow for synthesizing 5-Chloro-1-phenylpentan-1-one.

Structural Elucidation: A Multi-faceted Spectroscopic Approach

The definitive structure of 5-Chloro-1-phenylpentan-1-one is established through a combination of spectroscopic techniques, each providing unique and complementary information.

Molecular Structure Diagram

Caption: 2D representation of 5-Chloro-1-phenylpentan-1-one's molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

-

¹H NMR Spectroscopy : The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. Based on the structure, we can predict the following signals:

-

Aromatic Protons : The protons on the phenyl ring will appear in the downfield region (δ 7.0-8.0 ppm). The protons ortho to the carbonyl group will be the most deshielded due to the electron-withdrawing nature of the ketone.

-

Aliphatic Protons : The methylene (CH₂) groups of the pentanone chain will appear as distinct multiplets in the upfield region. The CH₂ group adjacent to the carbonyl (α-position) will be the most downfield of the aliphatic protons (around δ 3.0 ppm). The CH₂ group attached to the chlorine atom will also be downfield (around δ 3.6 ppm) due to the electronegativity of chlorine. The other two methylene groups will resonate at intermediate chemical shifts.

-

-

¹³C NMR Spectroscopy : The carbon NMR spectrum indicates the number of unique carbon environments.

-

Carbonyl Carbon : The ketone carbonyl carbon will show a characteristic signal far downfield, typically around δ 200 ppm.

-

Aromatic Carbons : The six carbons of the benzene ring will appear in the δ 120-140 ppm range.

-

Aliphatic Carbons : The five carbons of the pentyl chain will appear in the upfield region (δ 20-45 ppm).

-

Table 2: Predicted NMR Spectroscopic Data (in CDCl₃)

| Group | ¹H Chemical Shift (δ, ppm) | ¹H Multiplicity | ¹³C Chemical Shift (δ, ppm) |

| C=O | - | - | ~200 |

| Aromatic C-H (ortho) | ~7.95 | Doublet | ~128.6 |

| Aromatic C-H (meta) | ~7.45 | Triplet | ~128.0 |

| Aromatic C-H (para) | ~7.55 | Triplet | ~133.0 |

| Aromatic C (ipso) | - | - | ~137.0 |

| -CH₂- (α to C=O) | ~3.02 | Triplet | ~38.0 |

| -CH₂- (β to C=O) | ~1.85 | Quintet | ~23.0 |

| -CH₂- (γ to C=O) | ~1.95 | Quintet | ~32.0 |

| -CH₂-Cl | ~3.58 | Triplet | ~44.5 |

Note: These are predicted values based on standard chemical shift tables and additivity rules. Actual experimental values may vary slightly.[6]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 5-Chloro-1-phenylpentan-1-one, Electron Ionization (EI) would be a standard method.

-

Molecular Ion (M⁺) : The molecular ion peak would appear at m/z 196. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic M+2 peak will be observed at m/z 198 with about one-third the intensity of the M⁺ peak. This is a definitive indicator of a single chlorine atom in the molecule.

-

Key Fragmentations : The primary fragmentation pathway is α-cleavage at the carbonyl group.

-

Benzoyl Cation : Cleavage of the bond between the carbonyl carbon and the adjacent CH₂ group results in a highly stable benzoyl cation at m/z 105 . This is often the base peak in the spectrum.

-

Phenyl Cation : Loss of the entire acyl group can lead to the formation of a phenyl cation at m/z 77 .

-

McLafferty Rearrangement : A potential rearrangement involving the transfer of a gamma-hydrogen to the carbonyl oxygen can also occur.

-

Table 3: Predicted Key Mass Spectrometry Fragments (EI)

| m/z | Ion Structure | Description |

| 198 | [C₁₁H₁₃³⁷ClO]⁺ | Molecular ion peak (³⁷Cl isotope) |

| 196 | [C₁₁H₁₃³⁵ClO]⁺ | Molecular ion peak (³⁵Cl isotope) |

| 161 | [M - Cl]⁺ | Loss of a chlorine radical |

| 120 | [C₆H₅COCH₃]⁺ | Result of McLafferty rearrangement |

| 105 | [C₆H₅CO]⁺ | Benzoyl cation (α-cleavage), often base peak |

| 77 | [C₆H₅]⁺ | Phenyl cation |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 4: Characteristic Infrared Absorption Bands

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| C-H (Aromatic) | Stretch | 3100 - 3000 |

| C-H (Aliphatic) | Stretch | 3000 - 2850 |

| C=O (Ketone) | Stretch | ~1685 (strong, sharp) |

| C=C (Aromatic) | Stretch | 1600 - 1450 |

| C-Cl (Alkyl Halide) | Stretch | 800 - 600 |

The most prominent and diagnostic peak will be the strong absorption around 1685 cm⁻¹ corresponding to the C=O stretch of the aromatic ketone.[7][8] The conjugation with the phenyl ring lowers the frequency from a typical aliphatic ketone (~1715 cm⁻¹).

Crystallographic Data and Molecular Geometry

The crystal structure of 5-Chloro-1-phenylpentan-1-one has been determined, providing precise data on bond lengths, angles, and conformation in the solid state.[1][2]

-

Conformation : The molecule is not perfectly planar. The crystal structure reveals a slight curve in the molecular skeleton, with a dihedral angle of 4.7(1)° between the mean planes of the chlorobutane and benzaldehyde fragments.[2]

-

Intermolecular Interactions : In the crystal lattice, molecules are linked by weak C—H⋯O hydrogen bonds, forming chains. These chains are further linked into layers by weak C—H⋯π interactions.[2]

Table 5: Selected Crystallographic Data

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P 1 21/c 1 |

| a (Å) | 5.2434 |

| b (Å) | 25.902 |

| c (Å) | 7.7027 |

| β (°) | 104.756 |

| Z | 4 |

(Data sourced from IUCrData and PubChem)[1][2]

Safety and Handling

As a chemical intermediate, proper handling of 5-Chloro-1-phenylpentan-1-one is essential.

-

Hazards : It is classified as hazardous, causing skin and eye irritation.[9][10] Inhalation of vapors or mists should be avoided.[9]

-

Precautions : Use in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[9]

-

Storage : Store in a cool, dry, well-ventilated place, away from incompatible materials such as strong oxidizing agents, acids, and bases.[9][11]

Conclusion

The molecular structure of 5-Chloro-1-phenylpentan-1-one is well-defined by a powerful combination of synthetic methodology and analytical techniques. Its synthesis via Friedel-Crafts acylation is straightforward, and its structure is unequivocally confirmed by NMR, MS, and IR spectroscopy, with its solid-state conformation detailed by X-ray crystallography. The presence of both an aromatic ketone and a terminal alkyl chloride makes it a highly reactive and versatile intermediate, underpinning its importance in the synthesis of pharmacologically relevant molecules. This guide provides the foundational knowledge required for its effective use in research and development.

References

-

Bechmann, N., Kniess, T., Pietzsch, J., König, J., & Köckerling, M. (2016). 5-Chloro-1-phenylpentan-1-one. IUCrData, 1(1), x160055. [Link]

-

PubChem. (n.d.). 5-Chloro-1-phenyl-1-pentanone. National Center for Biotechnology Information. Retrieved from [Link]

-

ChemSrc. (n.d.). 5-chloro-1-phenylpentan-1-one(CAS#942-93-8). Retrieved from [Link]

-

LookChem. (n.d.). 5-chloro-1-phenylpentan-1-one Suppliers. Retrieved from [Link]

-

ChemSynthesis. (n.d.). 5-chloro-1-phenyl-1-pentanone. Retrieved from [Link]

-

NIST. (n.d.). 1-Pentanone, 1-phenyl-. In NIST Chemistry WebBook. Retrieved from [Link]

-

University of Wisconsin, Department of Chemistry. (n.d.). ¹H NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

-

Quora. (2022). What type or kind of reaction is benzene + phenylpropan-1-one?. Retrieved from [Link]

-

NIST. (n.d.). 1-Pentanone, 1-phenyl- IR Spectrum. In NIST Chemistry WebBook. Retrieved from [Link]

Sources

- 1. 5-Chloro-1-phenyl-1-pentanone | C11H13ClO | CID 70338 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. journals.iucr.org [journals.iucr.org]

- 3. China 5-chloro-1-phenylpentan-1-one(CAS#942-93-8) Manufacturer and Supplier | Xinchem [xinchem.com]

- 4. 5-chloro-1-phenylpentan-1-one, CasNo.942-93-8 Hangzhou Huarong Pharm Co., Ltd. China (Mainland) [huarong01.lookchem.com]

- 5. quora.com [quora.com]

- 6. organicchemistrydata.org [organicchemistrydata.org]

- 7. 1-Pentanone, 1-phenyl- [webbook.nist.gov]

- 8. 1-Pentanone, 1-phenyl- [webbook.nist.gov]

- 9. fishersci.com [fishersci.com]

- 10. 5-chloro-1-phenylpentan-1-one 98% | CAS: 942-93-8 | AChemBlock [achemblock.com]

- 11. chiralen.com [chiralen.com]

An In-Depth Technical Guide to the Synthesis of 5-Chloro-1-phenylpentan-1-one via Friedel-Crafts Acylation

Abstract

This technical guide provides a comprehensive, in-depth protocol for the synthesis of 5-Chloro-1-phenylpentan-1-one, a valuable chemical intermediate in the development of pharmaceuticals and fine chemicals.[1][2] The primary synthetic route detailed herein is the Friedel-Crafts acylation of benzene with 5-chlorovaleroyl chloride, utilizing anhydrous aluminum chloride as a Lewis acid catalyst. This document is structured to provide researchers, scientists, and drug development professionals with a robust framework, encompassing the underlying reaction mechanism, detailed reagent profiles, a step-by-step experimental procedure, and methods for product purification and validation. The causality behind critical experimental choices is explained to ensure both reproducibility and a deep understanding of the process.

Part 1: The Underlying Chemistry: Mechanism and Rationale

The synthesis of 5-Chloro-1-phenylpentan-1-one from benzene and 5-chlorovaleroyl chloride is a classic example of a Friedel-Crafts acylation.[1] This class of reaction is a cornerstone of organic synthesis, enabling the formation of a carbon-carbon bond by attaching an acyl group to an aromatic ring.[3]

The Reaction Mechanism

The reaction proceeds via an electrophilic aromatic substitution mechanism, which can be dissected into three primary stages:

-

Formation of the Acylium Ion: The Lewis acid catalyst, anhydrous aluminum chloride (AlCl₃), coordinates to the chlorine atom of the 5-chlorovaleroyl chloride. This coordination polarizes the carbon-chlorine bond, leading to its cleavage and the formation of a highly reactive and resonance-stabilized acylium ion.[4][5][6] This electrophile is potent enough to overcome the aromatic stability of the benzene ring.

-

Electrophilic Attack: The nucleophilic π-electrons of the benzene ring attack the electrophilic carbon of the acylium ion. This step disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[4][5]

-

Re-aromatization: A weak base, typically the AlCl₄⁻ complex formed in the first step, abstracts a proton from the carbon atom bearing the new acyl group. This restores the aromaticity of the ring and regenerates the AlCl₃ catalyst, yielding the final product, 5-Chloro-1-phenylpentan-1-one, which remains complexed to AlCl₃.[5] This complex is subsequently hydrolyzed during the workup phase to release the free ketone.[5][7]

Because the product ketone is a moderate Lewis base, it forms a stable complex with the aluminum chloride catalyst.[5] Consequently, a stoichiometric amount of AlCl₃ is required for the reaction to proceed to completion, as the catalyst is not truly regenerated until the aqueous workup.[5]

Caption: Figure 1: Simplified overview of the Friedel-Crafts acylation mechanism.

Part 2: Reagent and Equipment Profile

Successful synthesis requires high-purity reagents and dry equipment, as the primary catalyst, aluminum chloride, reacts violently with water.[8][9]

Reagent Data

| Reagent | Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/cm³) | Key Hazards |

| Benzene | C₆H₆ | 78.11 | 80.1 | 0.877 | Flammable, Carcinogen, Toxic |

| 5-Chlorovaleroyl Chloride | C₅H₈Cl₂O | 155.02 | 83 (at 2 kPa)[10] | 1.21[10] | Corrosive, Lachrymator, Water-reactive[10][11] |

| Aluminum Chloride (Anhydrous) | AlCl₃ | 133.34 | 180 (sublimes) | 2.48 | Corrosive, Water-reactive, Causes severe burns[8][9][12] |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 39.6 | 1.33 | Volatile, Suspected Carcinogen[3] |

| Hydrochloric Acid (conc.) | HCl | 36.46 | ~85 | 1.18 | Corrosive, Causes severe burns |

| Sodium Bicarbonate | NaHCO₃ | 84.01 | N/A | 2.20 | Mild Irritant |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | N/A | 2.66 | Hygroscopic |

Essential Equipment

-

Three-neck round-bottom flask

-

Reflux condenser with a drying tube (e.g., filled with CaCl₂)

-

Pressure-equalizing dropping funnel

-

Magnetic stirrer and stir bar

-

Ice/water bath

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation apparatus or flash chromatography system

-

Standard laboratory glassware and personal protective equipment (PPE)

Part 3: Detailed Experimental Protocol

This protocol is designed for a laboratory scale synthesis. All operations must be conducted within a certified fume hood, and appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.[11][13]

Experimental Workflow Diagram

Caption: Figure 2: Step-by-step experimental workflow for the synthesis.

Step-by-Step Methodology

-

Reaction Setup:

-

Assemble a flame-dried three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser fitted with a drying tube, and a pressure-equalizing dropping funnel. Ensure the system is under an inert atmosphere (e.g., nitrogen or argon).

-

To the flask, add anhydrous aluminum chloride (e.g., 1.1 equivalents).

-

Add the solvent, which in this case is benzene (can be used in excess). Begin stirring to create a suspension.

-

-

The Acylation Reaction:

-

Cool the stirred suspension to 0-5 °C using an ice/water bath. This is crucial as the reaction is highly exothermic.[7]

-

Dissolve 5-chlorovaleroyl chloride (e.g., 1.0 equivalent) in a portion of dry benzene and add it to the dropping funnel.

-

Add the 5-chlorovaleroyl chloride solution dropwise to the cooled, stirred suspension over a period of 30-60 minutes. Maintain the internal temperature below 10 °C. Vigorous evolution of HCl gas will be observed.

-

After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-3 hours to ensure the reaction goes to completion.[4][14]

-

-

Reaction Quenching and Workup:

-

Prepare a beaker containing crushed ice and a small amount of concentrated hydrochloric acid.[3][14]

-

With extreme caution, slowly pour the reaction mixture onto the ice/acid mixture with vigorous stirring. The acid helps to decompose the aluminum chloride-ketone complex.[7][15]

-

Transfer the resulting mixture to a separatory funnel. Collect the organic (benzene) layer.

-

Extract the aqueous layer with a fresh portion of an organic solvent (e.g., dichloromethane or diethyl ether) to recover any dissolved product.[14]

-

Combine all organic layers. Wash sequentially with a saturated sodium bicarbonate (NaHCO₃) solution (to neutralize any remaining acid), followed by water, and finally with brine (saturated NaCl solution). Each wash removes impurities and the brine wash aids in the removal of residual water.

-

-

Purification:

-

Dry the washed organic layer over an anhydrous drying agent, such as sodium sulfate (Na₂SO₄).

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. This will yield the crude 5-Chloro-1-phenylpentan-1-one, likely as a yellow or brownish oil.[3]

-

For higher purity, the crude product should be purified. Vacuum distillation is often effective for liquid ketones. Alternatively, flash column chromatography on silica gel can be used.[1][16]

-

Part 4: Characterization and Validation

Confirmation of the product's identity and purity is essential. Standard analytical techniques include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR will show characteristic signals for the aromatic protons on the phenyl group, as well as distinct methylene (-CH₂-) proton signals for the pentanone chain. The protons closest to the carbonyl and the chlorine atom will be the most downfield shifted.

-

¹³C NMR will show a characteristic signal for the carbonyl carbon (typically ~200 ppm) and distinct signals for the aromatic and aliphatic carbons.

-

-

Infrared (IR) Spectroscopy: A strong absorption band in the region of 1680-1700 cm⁻¹ is indicative of the aryl ketone carbonyl (C=O) stretch.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) and a characteristic M+2 peak with approximately one-third the intensity, confirming the presence of a single chlorine atom.

The crystal structure of 5-Chloro-1-phenylpentan-1-one has been reported, providing definitive structural validation.[17]

Part 5: Troubleshooting and Optimization

| Problem | Potential Cause | Solution |

| Low Yield | Incomplete reaction | Extend reaction time at room temperature; ensure stoichiometric amount of AlCl₃ is used. |

| Wet reagents or glassware | Flame-dry all glassware; use anhydrous grade AlCl₃ and freshly distilled solvents.[8] | |

| Product loss during workup | Ensure complete extraction from the aqueous layer; avoid overly aggressive washing. | |

| Side Products | Polysubstitution (unlikely for acylation) | Friedel-Crafts acylation is generally self-limiting as the product ketone is deactivated towards further substitution.[3] |

| Impurities from starting materials | Use high-purity, freshly distilled 5-chlorovaleroyl chloride and benzene. | |

| Incomplete Quenching | Insufficient acid/water | Ensure enough ice and HCl are used to fully decompose the AlCl₃ complexes. Stir vigorously during quenching. |

Conclusion

The Friedel-Crafts acylation of benzene with 5-chlorovaleroyl chloride is a reliable and effective method for synthesizing 5-Chloro-1-phenylpentan-1-one. Success hinges on the stringent exclusion of moisture, careful temperature control during the exothermic addition step, and a thorough aqueous workup to decompose catalyst complexes and purify the product. By understanding the mechanistic principles and adhering to the detailed protocol outlined in this guide, researchers can confidently and safely produce this key synthetic intermediate for applications in medicinal chemistry and materials science.

References

- Miles, W. H., et al. (2006). A Discovery-Based Friedel–Crafts Acylation Experiment: Student-Designed Experimental Procedure.

-

Princeton University Environmental Health & Safety. (n.d.). Aluminum Chloride (anhydrous). Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Aluminium chloride. Retrieved from [Link]

- Bechmann, N., et al. (2016). 5-Chloro-1-phenylpentan-1-one.

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 5-Chlorovaleryl Chloride, 96%. Retrieved from [Link]

-

Penta chemicals. (2024). Aluminium chloride anhydrous Safety Data Sheet. Retrieved from [Link]

-

Aditya Birla Chemicals. (n.d.). Material Safety Data Sheet Aluminium Chloride, Anhydrous. Retrieved from [Link]

-

Cleanchem Laboratories. (n.d.). MATERIAL SAFETY DATA SHEETS 5-CHLOROVALEROYL CHLORIDE WORKING STANDARD. Retrieved from [Link]

-

ChemSupply Australia. (2024). Safety Data Sheet ALUMINIUM CHLORIDE Anhydrous. Retrieved from [Link]

-

SMVSS. (2020, October 21). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization [Video]. YouTube. Retrieved from [Link]

-

Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

-

Santa Monica College. (n.d.). 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2018, May 7). Friedel Crafts Acylation of Benzene Reaction Mechanism. Glasp. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2018, May 7). Friedel Crafts Acylation of Benzene Reaction Mechanism [Video]. YouTube. Retrieved from [Link]

-

Khan Academy. (n.d.). Friedel-Crafts acylation [Video]. Retrieved from [Link]

-

Davies, D. (2011, August 2). Experiment 14: Friedel-Crafts Acylation [Video]. YouTube. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 5-Chloro-1-phenyl-1-pentene. PubChem. Retrieved from [Link]

-

Clark, J. (n.d.). Friedel-Crafts acylation of benzene. Chemguide. Retrieved from [Link]

- Sharp, S. P., & Steitz, A., Jr. (1958). U.S. Patent No. 2,826,537. Washington, DC: U.S.

-

ChemSynthesis. (n.d.). 5-chloro-1-phenylpentan-1-one. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 5-Chloro-1-phenyl-1-pentanone. PubChem. Retrieved from [Link]

- Zhang, X., et al. (2022). Homologation of aryl ketones to long-chain ketones and aldehydes via C–C bond cleavage.

Sources

- 1. journals.iucr.org [journals.iucr.org]

- 2. China 5-chloro-1-phenylpentan-1-one(CAS#942-93-8) Manufacturer and Supplier | Xinchem [xinchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. websites.umich.edu [websites.umich.edu]

- 5. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 6. m.youtube.com [m.youtube.com]

- 7. youtube.com [youtube.com]

- 8. ehs.princeton.edu [ehs.princeton.edu]

- 9. pentachemicals.eu [pentachemicals.eu]

- 10. framochem.com [framochem.com]

- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 12. carlroth.com [carlroth.com]

- 13. cleanchemlab.com [cleanchemlab.com]

- 14. websites.umich.edu [websites.umich.edu]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Homologation of aryl ketones to long-chain ketones and aldehydes via C–C bond cleavage - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 5-Chloro-1-phenylpentan-1-one: Synthesis, Properties, and Applications in Drug Discovery

Abstract: This technical guide provides an in-depth analysis of 5-Chloro-1-phenylpentan-1-one, a key bifunctional intermediate in organic and medicinal chemistry. We will explore its chemical identity, physicochemical properties, a detailed protocol for its synthesis via Friedel-Crafts acylation, and its significant applications as a building block for pharmacologically active molecules. This document is intended for researchers, scientists, and professionals in the field of drug development who require a thorough understanding of this versatile compound.

Chemical Identity and Physicochemical Properties

5-Chloro-1-phenylpentan-1-one is an aromatic ketone featuring a five-carbon aliphatic chain with a terminal chloro group. This dual functionality—a reactive carbonyl group and a terminal alkyl halide—makes it a highly valuable and versatile precursor in multi-step organic syntheses.

Nomenclature and Identification

The unambiguous identification of a chemical compound is critical for scientific accuracy and reproducibility.

-

IUPAC Name : The systematic name for this compound according to the International Union of Pure and Applied Chemistry (IUPAC) is 5-chloro-1-phenylpentan-1-one .[1][2]

-

Synonyms : In literature and commercial listings, it is frequently referred to by several other names, including:

Physicochemical Data

The fundamental physical and chemical properties of 5-Chloro-1-phenylpentan-1-one are summarized in the table below. This data is essential for planning reactions, purification procedures, and for safe handling and storage.

| Property | Value | Source(s) |

| CAS Number | 942-93-8 | [1][2][3][5] |

| Molecular Formula | C₁₁H₁₃ClO | [1][2][3] |

| Molecular Weight | 196.67 g/mol | [1][2][5] |

| Appearance | White to light yellow crystalline powder or solid | [3][6] |

| Purity | Typically ≥98% | [1] |

| SMILES | O=C(CCCCCl)C1=CC=CC=C1 | [1][2] |

| InChIKey | HTQNQSPMTCJERU-UHFFFAOYSA-N | [2] |

| Storage | Store at 0-8 °C, sealed and in a dry, well-ventilated place | [1] |

Synthesis via Friedel-Crafts Acylation

The most common and industrially relevant synthesis of 5-Chloro-1-phenylpentan-1-one is the Friedel-Crafts acylation of benzene.[7] This classic electrophilic aromatic substitution reaction provides a direct and efficient route to aryl ketones.[8][9]

Mechanistic Overview

The Friedel-Crafts acylation, developed by Charles Friedel and James Mason Crafts in 1877, is a cornerstone of aromatic chemistry.[9] The reaction mechanism involves three key steps:

-

Generation of the Electrophile : A strong Lewis acid, typically anhydrous aluminum chloride (AlCl₃), coordinates to the chlorine atom of the acyl chloride (5-chlorovaleryl chloride). This polarization weakens the C-Cl bond, leading to its cleavage and the formation of a resonance-stabilized acylium ion. This acylium ion is the active electrophile.[8][10]

-

Electrophilic Attack : The π-electron system of the benzene ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This step forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[10]

-

Rearomatization : A weak base (such as the [AlCl₄]⁻ complex) abstracts a proton from the carbon atom bearing the new acyl group, collapsing the sigma complex and restoring the aromaticity of the ring to yield the final product, 5-Chloro-1-phenylpentan-1-one.[8]

A significant advantage of Friedel-Crafts acylation over alkylation is that the product, an aryl ketone, is deactivated towards further substitution due to the electron-withdrawing nature of the carbonyl group. This prevents poly-acylation and generally leads to clean, mono-substituted products.[9][10]

Synthesis Workflow Diagram

The following diagram illustrates the high-level workflow for the synthesis of 5-Chloro-1-phenylpentan-1-one.

Caption: Workflow for the synthesis of 5-Chloro-1-phenylpentan-1-one.

Detailed Experimental Protocol

This protocol is based on methodologies reported in the literature and represents a self-validating system for laboratory-scale synthesis.[7]

Materials & Equipment:

-

Reactants: Benzene, 5-chlorovaleryl chloride, anhydrous aluminum chloride (AlCl₃)

-

Solvents: Dichloromethane (DCM, anhydrous), Chloroform (CHCl₃), Acetonitrile, Water (deionized)

-

Reagents for work-up: Crushed ice, dilute hydrochloric acid (HCl), sodium sulfate (Na₂SO₄, anhydrous)

-

Equipment: Three-neck round-bottom flask, dropping funnel, condenser, magnetic stirrer, ice bath, rotary evaporator, separatory funnel, semi-preparative HPLC system (optional).

Procedure:

-

Reaction Setup : Under an inert atmosphere (e.g., nitrogen or argon), charge a dry three-neck flask equipped with a magnetic stirrer and dropping funnel with anhydrous aluminum chloride and anhydrous dichloromethane. Cool the suspension to 0-5 °C using an ice bath.

-

Causality: The reaction is highly exothermic and the use of an ice bath is critical to control the reaction rate and prevent side reactions. Anhydrous conditions are essential as AlCl₃ reacts violently with water.

-

-

Addition of Reactants : Slowly add a solution of 5-chlorovaleryl chloride in anhydrous DCM to the stirred AlCl₃ suspension. Following this, add benzene dropwise via the dropping funnel over 30-60 minutes, maintaining the internal temperature below 10 °C.

-

Reaction Progression : After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.

-

Self-Validation: Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material (5-chlorovaleryl chloride) is consumed.

-

-

Quenching : Carefully and slowly pour the reaction mixture onto a stirred mixture of crushed ice and concentrated HCl.

-

Causality: This step quenches the reaction by hydrolyzing the excess AlCl₃ and decomposing the aluminum chloride-ketone complex. The process is highly exothermic and must be performed with caution.

-

-

Extraction : Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer three times with chloroform (CHCl₃).[7]

-

Washing and Drying : Combine all organic layers and wash sequentially with water, a saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine. Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄).[7]

-

Solvent Removal : Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product, typically as a yellow solid or oil.[7]

-

Purification : For high purity, the crude product can be purified using semi-preparative HPLC or by crystallization from a suitable solvent system like acetonitrile/water.[7] The final product should be a colorless or pale yellow solid.

Applications in Medicinal Chemistry and Drug Discovery

5-Chloro-1-phenylpentan-1-one serves as an important intermediate for synthesizing molecules with potential therapeutic value.[6] Its bifunctional nature allows for sequential or orthogonal chemical modifications at the ketone and the alkyl chloride moieties.

Intermediate for Bioactive Molecules

The compound is a key starting material for building more complex molecular architectures. It has been specifically cited in the preparation of building blocks for:

-

Acyclic Triaryl Olefins : These compounds are synthesized using 5-Chloro-1-phenylpentan-1-one as a coupling component.[7] Notably, molecules within this class have been investigated as selective cyclooxygenase-2 (COX-2) inhibitors, which are a class of non-steroidal anti-inflammatory drugs (NSAIDs), and as selective estrogen receptor modulators (SERMs), which have applications in treating hormone-sensitive cancers and osteoporosis.[7]

-

ω-Phenylalkylpyrimidines and Purines : The compound is also used in the synthesis of these heterocyclic structures, which are foundational in many areas of medicinal chemistry.[7]

Logical Pathway to Bioactive Scaffolds

The following diagram illustrates how 5-Chloro-1-phenylpentan-1-one acts as a central precursor leading to diverse, biologically relevant molecular frameworks.

Caption: Synthetic utility of 5-Chloro-1-phenylpentan-1-one.

Safety and Handling

As with any active chemical reagent, proper safety protocols must be observed when handling 5-Chloro-1-phenylpentan-1-one.

-

Hazard Identification : The compound is known to cause skin irritation and serious eye irritation. It may also cause respiratory irritation.[1][11]

-

Precautionary Measures :

-

Work in a well-ventilated area or a chemical fume hood.[11]

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[11]

-

Avoid breathing dust, fumes, or vapors.[1]

-

Wash hands thoroughly after handling.[11]

-

Ensure eyewash stations and safety showers are readily accessible.[11]

-

Conclusion

5-Chloro-1-phenylpentan-1-one is a compound of significant strategic importance in the field of drug discovery and development. Its straightforward synthesis via Friedel-Crafts acylation, combined with its versatile bifunctional structure, establishes it as a valuable building block for a range of complex, biologically active molecules. A thorough understanding of its properties, synthesis, and handling, as detailed in this guide, is essential for researchers aiming to leverage its full synthetic potential.

References

-

LookChem. CAS No.942-93-8, 5-chloro-1-phenylpentan-1-one Suppliers.[Link]

-

Hangzhou Huarong Pharm Co., Ltd. 5-chloro-1-phenylpentan-1-one CAS NO.942-93-8.[Link]

-

Bechmann, N., Kniess, T., Pietzsch, J., König, J., & Köckerling, M. (2016). 5-Chloro-1-phenylpentan-1-one. IUCrData, 1(1), x160055. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 70338, 5-Chloro-1-phenyl-1-pentanone.[Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 22048692, 5-Chloro-1-oxo-1-(2-trifluoromethylphenyl)pentane.[Link]

-

CPAchem Ltd. Safety data sheet - 3-Pentanone.[Link]

-

Wikipedia. Friedel–Crafts reaction.[Link]

-

Organic Chemistry Portal. Friedel-Crafts Acylation.[Link]

-

Mol-Instincts. 5-chloro-1-phenylpentan-1-one(CAS#942-93-8).[Link]

Sources

- 1. 5-chloro-1-phenylpentan-1-one 98% | CAS: 942-93-8 | AChemBlock [achemblock.com]

- 2. 5-Chloro-1-phenyl-1-pentanone | C11H13ClO | CID 70338 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 5-chloro-1-phenylpentan-1-one, CasNo.942-93-8 Hangzhou Huarong Pharm Co., Ltd. China (Mainland) [huarong01.lookchem.com]

- 4. 5-chloro-1-phenylpentan-1-one | 942-93-8 [amp.chemicalbook.com]

- 5. parchem.com [parchem.com]

- 6. China 5-chloro-1-phenylpentan-1-one(CAS#942-93-8) Manufacturer and Supplier | Xinchem [xinchem.com]

- 7. journals.iucr.org [journals.iucr.org]

- 8. Friedel–Crafts Acylation [sigmaaldrich.com]

- 9. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 10. Friedel-Crafts Acylation [organic-chemistry.org]

- 11. assets.thermofisher.com [assets.thermofisher.com]

An In-depth Technical Guide to the Physical Properties of 5-Chloro-1-phenylpentan-1-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-1-phenylpentan-1-one, with the CAS Number 942-93-8, is a halogenated ketone that serves as a versatile intermediate in organic synthesis.[1][2][3][4][5] Its structure, featuring a phenyl ketone group and a terminal alkyl chloride, makes it a valuable precursor for the synthesis of various heterocyclic compounds and other complex organic molecules with potential applications in medicinal chemistry and materials science. A thorough understanding of its physical properties, such as melting and boiling points, is fundamental for its purification, handling, and application in synthetic protocols. This guide provides a comprehensive overview of the known physical characteristics of 5-Chloro-1-phenylpentan-1-one and details the standard methodologies for their experimental determination.

Physical Properties of 5-Chloro-1-phenylpentan-1-one

The precise experimental values for the melting and boiling points of 5-Chloro-1-phenylpentan-1-one are not extensively reported in publicly available literature. However, some information regarding its physical state has been documented. A study published in IUCrData describes the synthesis and crystallization of 5-Chloro-1-phenylpentan-1-one, which was obtained as a yellow solid.[6][7] This observation indicates that its melting point is above standard room temperature.

For the purpose of providing a comprehensive profile, the following table summarizes the key physical and chemical identifiers for 5-Chloro-1-phenylpentan-1-one.

| Property | Value | Source |

| Chemical Name | 5-Chloro-1-phenylpentan-1-one | |

| CAS Number | 942-93-8 | |

| Molecular Formula | C₁₁H₁₃ClO | |

| Molecular Weight | 196.67 g/mol | |

| Appearance | Yellow solid | |

| Melting Point | Not experimentally determined in cited literature. | - |

| Boiling Point | Not experimentally determined in cited literature. | - |

Experimental Determination of Physical Properties

Given the absence of readily available experimental data, this section outlines the standard, reliable protocols for determining the melting and boiling points of an organic compound like 5-Chloro-1-phenylpentan-1-one.

1. Melting Point Determination

The melting point of a solid is the temperature at which it transitions from a solid to a liquid state. For a pure crystalline compound, this transition occurs over a narrow temperature range. The presence of impurities typically depresses and broadens the melting point range.

Methodology: Capillary Method

This is the most common and reliable method for determining the melting point of a solid organic compound.

-

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar digital device)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

-

-

Procedure:

-

Sample Preparation: A small amount of the crystalline 5-Chloro-1-phenylpentan-1-one is finely ground using a mortar and pestle.

-

Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and gently tapped to pack the solid into the sealed end. A sample height of 2-3 mm is ideal.

-

Measurement: The packed capillary tube is placed in the heating block of the melting point apparatus. The sample is heated at a steady and slow rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has melted into a clear liquid is recorded as the end of the melting range.

-

-

Rationale: A sharp melting point range (typically 0.5-1.5 °C) is indicative of a high degree of purity. A broad melting range suggests the presence of impurities.

2. Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.

Methodology: Micro Boiling Point Determination (Thiele Tube Method)

This method is suitable for small quantities of a liquid. Since 5-Chloro-1-phenylpentan-1-one is a solid at room temperature, it would first need to be melted to determine its boiling point.

-

Apparatus:

-

Thiele tube

-

Thermometer

-

Small test tube (fusion tube)

-

Capillary tube (sealed at one end)

-

Heating oil (e.g., mineral oil)

-

Bunsen burner or heating mantle

-

-

Procedure:

-

Sample Preparation: A small amount of molten 5-Chloro-1-phenylpentan-1-one (a few drops) is placed in the small test tube.

-

Capillary Inversion: A capillary tube, sealed at one end, is placed open-end-down into the liquid in the test tube.

-

Assembly: The test tube is attached to the thermometer with a rubber band or wire, ensuring the sample is level with the thermometer bulb. This assembly is then placed in the Thiele tube containing heating oil.

-

Heating: The Thiele tube is gently heated. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Observation: The heating is stopped, and the liquid is allowed to cool. The temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube is recorded as the boiling point.

-

-

Rationale: The stream of bubbles indicates that the vapor pressure of the liquid is greater than the atmospheric pressure. As the liquid cools, the vapor pressure decreases. The point at which the liquid enters the capillary tube signifies that the vapor pressure of the liquid is equal to the atmospheric pressure.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental determination of the physical properties of 5-Chloro-1-phenylpentan-1-one.

Caption: Experimental workflow for determining the melting and boiling points of 5-Chloro-1-phenylpentan-1-one.

While specific experimental data for the melting and boiling points of 5-Chloro-1-phenylpentan-1-one are not readily found in the surveyed literature, its characterization as a solid at room temperature provides a qualitative indication of its melting point. For researchers and drug development professionals, the application of standardized methodologies, such as the capillary method for melting point and the Thiele tube method for boiling point, are essential for accurately determining these fundamental physical properties. A precise understanding of these characteristics is crucial for ensuring the purity of the compound and for the successful design and execution of subsequent synthetic transformations.

References

-

Bechmann, N., Kniess, T., Pietzsch, J., König, J., & Köckerling, M. (2016). 5-Chloro-1-phenylpentan-1-one. IUCrData, 1(1), x160055. [Link]

-